molecular formula C9H14N2 B049851 3-(Propan-2-yl)benzene-1,2-diamine CAS No. 112121-85-4

3-(Propan-2-yl)benzene-1,2-diamine

Cat. No. B049851
M. Wt: 150.22 g/mol
InChI Key: RUYDVLHBIPMKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H14N2 . It is also known as 3-Isopropylbenzene-1,2-diamine . The compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of “3-(Propan-2-yl)benzene-1,2-diamine” and similar compounds often involves electrophilic aromatic substitution reactions . A detailed mechanism for these reactions involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “3-(Propan-2-yl)benzene-1,2-diamine” can be analyzed using various methods such as density functional theory (DFT) and HF method with 6-31 G(d,p) as the basis set . The structure of the molecule is often optimized and the structural characteristics are determined .


Chemical Reactions Analysis

The chemical reactions involving “3-(Propan-2-yl)benzene-1,2-diamine” can be complex and involve multiple steps. For example, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The cation may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation, and then react .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Propan-2-yl)benzene-1,2-diamine” include its molecular weight, which is 150.22 g/mol . Other properties such as its color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points can be determined through various experimental methods .

Scientific Research Applications

Polymer Synthesis

Summary of the Application

“3-(Propan-2-yl)benzene-1,2-diamine” is used in the synthesis of deuterated and sulfurated polymers by inverse vulcanization . This process is used to engineer infrared transparency in the resulting polymers .

Methods of Application or Experimental Procedures

The synthesis involves several steps, including the synthesis of various deuterated compounds. The general procedure for the synthesis of proteo- and deutero poly(S-r-DIB) involves a 50-wt% sulfur composition . The process also includes the fabrication of proteo- and deutero poly(S-r-DIB) optical gratings .

Results or Outcomes

The outcome of this process is the creation of deuterated and sulfurated polymers that have engineered infrared transparency . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .

Synthesis of Benzimidazoles

Summary of the Application

“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of benzimidazoles . Benzimidazoles have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .

Methods of Application or Experimental Procedures

The synthesis involves the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

Results or Outcomes

The outcome of this process is the creation of 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .

Synthesis of Quinoline Derivatives

Summary of the Application

“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Methods of Application or Experimental Procedures

The synthesis involves the nucleophilic substitution on the suitably position of 4-7-dihloroquinoline .

Results or Outcomes

The outcome of this process is the creation of new 7-chloroquinoline derivatives . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .

Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl)

Summary of the Application

“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) . This compound has applications in CO2 capture technologies, such as membrane separation, liquid ammonia, and amine absorption .

Methods of Application or Experimental Procedures

The synthesis involves several steps, but the specific procedures and technical details are not provided in the available information .

Results or Outcomes

The outcome of this process is the creation of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl), which can be used in CO2 capture technologies . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .

Synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine

Summary of the Application

“3-(Propan-2-yl)benzene-1,2-diamine” can be used in the synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine . The specific applications of this compound are not provided in the available information .

Results or Outcomes

The outcome of this process is the creation of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine . The specific results, including any quantitative data or statistical analyses, are not provided in the available information .

properties

IUPAC Name

3-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYDVLHBIPMKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595951
Record name 3-(Propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylbenzene-1,2-diamine

CAS RN

112121-85-4
Record name 3-(Propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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